REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:5])[CH2:3][SH:4].F[C:7]1[CH:8]=[C:9]([CH3:16])[CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14].[CH2:17]([S:21][C:22]1[CH:28]=[C:27]([CH3:29])[CH:26]=[CH:25][C:23]=1[NH2:24])[CH:18]([CH3:20])[CH3:19].[NH2:30][C:31]1SC=[CH:34][N:35]=1>>[CH2:3]([S:4][C:7]1[CH:8]=[C:9]([CH3:16])[CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])[CH:2]([CH3:5])[CH3:1].[CH2:17]([S:21][C:22]1[CH:28]=[C:27]([CH3:29])[CH:26]=[CH:25][C:23]=1[NH:24][C:34]([NH:35][C:31]1[S:4][CH:3]=[CH:2][N:30]=1)=[O:14])[CH:18]([CH3:20])[CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CS)C
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
195 mg
|
Type
|
reactant
|
Smiles
|
C(C(C)C)SC1=C(N)C=CC(=C1)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)SC1=C(N)C=CC(=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)SC=1C=C(C=CC1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 67% |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)SC1=C(C=CC(=C1)C)NC(=O)NC=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 218 mg | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |